Pimodivir
Pimodivir
Pimodivir is under investigation in clinical trial NCT02658825 (A Study to Evaluate the Effect of JNJ-63623872 on Cardiac Repolarization Interval in Healthy Participants).
Pimodivir is an orally bioavailable non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex with potential antiviral activity. Upon administration, pimodivir occupies the 7-methyl GTP (m7GTP) binding site of PB2, thereby blocking the cap-snatching activity of the influenza polymerase complex and inhibiting the synthesis of viral mRNA. PB2 is one of three subunits that make up the influenza A viral polymerase complex, which is responsible for replication and transcription of the viral RNA (vRNA) genome in the nuclei of infected cells.
Pimodivir is an orally bioavailable non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex with potential antiviral activity. Upon administration, pimodivir occupies the 7-methyl GTP (m7GTP) binding site of PB2, thereby blocking the cap-snatching activity of the influenza polymerase complex and inhibiting the synthesis of viral mRNA. PB2 is one of three subunits that make up the influenza A viral polymerase complex, which is responsible for replication and transcription of the viral RNA (vRNA) genome in the nuclei of infected cells.
Brand Name:
Vulcanchem
CAS No.:
1629869-44-8
VCID:
VC0547053
InChI:
InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1
SMILES:
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Molecular Formula:
C20H19F2N5O2
Molecular Weight:
399.4 g/mol
Pimodivir
CAS No.: 1629869-44-8
Cat. No.: VC0547053
Molecular Formula: C20H19F2N5O2
Molecular Weight: 399.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Pimodivir is under investigation in clinical trial NCT02658825 (A Study to Evaluate the Effect of JNJ-63623872 on Cardiac Repolarization Interval in Healthy Participants). Pimodivir is an orally bioavailable non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex with potential antiviral activity. Upon administration, pimodivir occupies the 7-methyl GTP (m7GTP) binding site of PB2, thereby blocking the cap-snatching activity of the influenza polymerase complex and inhibiting the synthesis of viral mRNA. PB2 is one of three subunits that make up the influenza A viral polymerase complex, which is responsible for replication and transcription of the viral RNA (vRNA) genome in the nuclei of infected cells. |
|---|---|
| CAS No. | 1629869-44-8 |
| Molecular Formula | C20H19F2N5O2 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | (2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1 |
| Standard InChI Key | JGPXDNKSIXAZEQ-SBBZOCNPSA-N |
| Isomeric SMILES | C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O |
| SMILES | C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O |
| Canonical SMILES | C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O |
| Appearance | Solid powder |
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